

pan-KRAS-IN-13 comparison covalent non-covalent inhibitors

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Compound Focus: pan-KRAS-IN-13

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Representative Pan-KRAS Inhibitor and Key Comparisons

The table below summarizes the properties of a prominent pan-KRAS inhibitor and contrasts the core strategies of covalent versus non-covalent inhibition.

1. Pan-KRAS Inhibitor Profile: BI-2865

Feature	Description
Compound Name	BI-2865 [1] [2] [3]
Mechanism of Action	Non-covalent, high-affinity binding to the inactive (GDP-bound) state of KRAS; inhibits nucleotide exchange to prevent (re)activation [1]
Target Spectrum	Broad range of KRAS mutants (e.g., G12A/C/D/F/V/S, G13C/D, V14I, Q61H, A146V/T) and wild-type KRAS; spares NRAS and HRAS due to structural selectivity [1]

Feature	Description
Key Experimental IC ₅₀	~140 nM (cell proliferation in Ba/F3 cells expressing G12C, G12D, or G12V KRAS) [1]
Key Experimental K _d	10-40 nM (for GDP-loaded KRAS WT, G12C, G12D, G12V, G13D) [1]
In Vivo Efficacy	Suppressed tumor growth in mouse models without detrimental effects on animal weight [1]

2. Covalent vs. Non-Covalent KRAS Inhibition

Feature	Covalent Inhibitors (e.g., Sotorasib, Adagrasib)	Non-Covalent Pan-KRAS Inhibitors (e.g., BI-2865)
Binding Mechanism	Form an irreversible covalent bond with a specific mutant residue (e.g., Cys12 in G12C) [4] [5]	Bind reversibly with high affinity, relying on strong non-covalent interactions [1] [5]
Target Spectrum	Allele-specific: Typically target a single mutation (e.g., G12C) [4] [6]	Broad-spectrum: Target multiple KRAS mutants by exploiting a common switch-II pocket [1] [7]
Development Rationale	Overcome "undruggability" by targeting a unique cysteine; achieves sustained inhibition [4] [5]	Address the majority of non-G12C KRAS mutations; potential to overcome and prevent some resistance mechanisms [1] [6]
Primary Limitation	Limited to a subset of patients with the specific mutation; resistance can emerge [4] [6]	Must achieve KRAS selectivity over other RAS isoforms (HRAS, NRAS) despite high similarity [1]

Experimental Protocols for Key Assays

The experimental data supporting inhibitor profiles are derived from standard biochemical and cellular assays.

- **Isothermal Titration Calorimetry (ITC)**

- **Purpose:** Measure the binding affinity (K_d) and thermodynamics of the inhibitor binding to various KRAS proteins [1] [8].
- **Typical Protocol:** Purified KRAS protein (in its GDP-bound state) is loaded into the sample cell. The inhibitor is titrated into the cell step-by-step. The heat released or absorbed with each injection is measured, allowing for the calculation of K_d , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) [1].

- **Surface Plasmon Resonance (SPR)**

- **Purpose:** Analyze the binding kinetics—association (k_{on}) and dissociation (k_{off}) rates—of the inhibitor [1] [9] [8].
- **Typical Protocol:** KRAS protein is immobilized on a sensor chip. The inhibitor flows over the chip at different concentrations. Changes in the reflection angle of light (response units) are monitored in real-time to determine how quickly the binder binds and falls off [1].

- **Cell Proliferation Assay (e.g., in Ba/F3 cells)**

- **Purpose:** Determine the functional potency (IC_{50}) of the inhibitor in blocking oncogene-driven cell growth [1].
- **Typical Protocol:** An interleukin-3 (IL-3)-dependent cell line (like Ba/F3) is engineered to express an oncogenic KRAS mutant, making its survival dependent on that mutant. Cells are treated with a dose range of the inhibitor. Cell viability is measured after a set time (e.g., 72 hours) to calculate the IC_{50} [1].

- **X-ray Crystallography**

- **Purpose:** Obtain high-resolution atomic structures of the inhibitor bound to different KRAS mutants to understand the binding mode and structural basis for selectivity [1] [2].
- **Typical Protocol:** KRAS protein is co-crystallized with the inhibitor. The crystals are exposed to X-rays, and the resulting diffraction pattern is used to solve the 3D structure of the complex [1].

KRAS Signaling and Inhibition Pathways

The following diagram illustrates the core signaling pathway of KRAS and the mechanisms of different inhibitor classes.

Research Context and Future Directions

- **The "Undruggable" Challenge:** KRAS was long considered undruggable due to its smooth surface and picomolar affinity for GTP/GDP, leaving no obvious pockets for drug binding. The breakthrough came with the discovery of the **switch-II pocket (SII-P)**, an allosteric site that appears in certain KRAS conformations [5] [2].
- **Beyond Inhibition: KRAS Degraders:** A cutting-edge strategy involves Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules, such as ACBI3, use a pan-KRAS binder (like the one from BI-2865) to recruit an E3 ubiquitin ligase to KRAS, leading to its ubiquitination and degradation by the proteasome. This approach offers a potentially longer-lasting effect and may overcome some resistance mechanisms associated with traditional inhibitors [3].

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